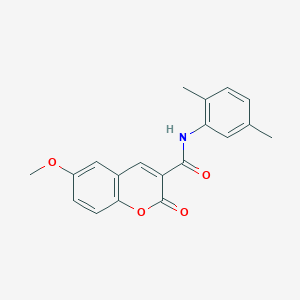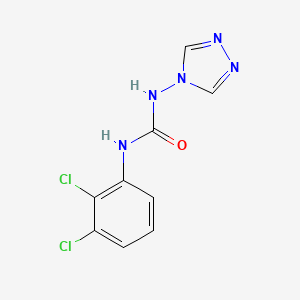
N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as DMC, is a synthetic compound that belongs to the class of coumarin derivatives. DMC has gained significant attention from researchers due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but studies have suggested that it acts through multiple pathways. In cancer cells, N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide induces apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential. N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide also inhibits cell cycle progression by downregulating cyclin-dependent kinases (CDKs) and upregulating CDK inhibitors. In inflammation, N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In inflammation, N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide reduces the production of pro-inflammatory cytokines and chemokines, inhibits the recruitment of immune cells, and reduces tissue damage. In neurodegenerative disorders, N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide protects neurons from oxidative stress and inflammation, improves cognitive function, and reduces neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and prepare for experiments. Additionally, N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has low toxicity in vitro and in vivo, which makes it a safe compound for research purposes. However, one of the limitations of using N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments is its limited stability in aqueous solutions, which makes it difficult to use in some experiments. Additionally, the mechanism of action of N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, which makes it challenging to interpret the results of some experiments.
Orientations Futures
There are several future directions for research on N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide. One direction is to investigate the potential therapeutic applications of N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide in other diseases, such as cardiovascular disease and diabetes. Another direction is to elucidate the mechanism of action of N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide in more detail, which could lead to the development of more potent and selective N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide analogs. Additionally, future research could focus on the optimization of the synthesis method of N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide to improve the yield and purity of the compound. Finally, studies could investigate the pharmacokinetics and pharmacodynamics of N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide in vivo to determine its efficacy and safety in animal models.
Conclusion
In conclusion, N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound with potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The synthesis of N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves the condensation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2,5-dimethylaniline in the presence of a coupling agent. N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have multiple mechanisms of action, including inducing apoptosis, inhibiting cell cycle progression, and reducing inflammation. N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has various biochemical and physiological effects, including inhibiting cancer cell proliferation, reducing tissue damage in inflammation, and protecting neurons from oxidative stress in neurodegenerative disorders. While N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has advantages and limitations for lab experiments, future research could investigate its potential therapeutic applications in other diseases, elucidate its mechanism of action, optimize its synthesis method, and determine its efficacy and safety in animal models.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves the condensation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2,5-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction produces N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide as a white crystalline solid with a yield of around 70%.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been investigated for its neuroprotective effects in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-4-5-12(2)16(8-11)20-18(21)15-10-13-9-14(23-3)6-7-17(13)24-19(15)22/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHAJTXUUFJADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)butanamide](/img/structure/B5694617.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5694634.png)


![7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)
![(cyanomethyl)[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694657.png)

![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)



![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)